molecular formula C₂₁H₃₇NO₃Si B016571 (4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine CAS No. 145452-01-3

(4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine

Cat. No. B016571
M. Wt: 379.6 g/mol
InChI Key: MKVONNDLHMKPQG-PZJWPPBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to "(4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine" involves multicomponent reactions that yield complex molecules with specific stereochemistry. For instance, Lyster and Conway (1999) demonstrated the synthesis of a similar compound through a multi-step process, highlighting the importance of controlling stereochemistry and protecting groups in the synthesis of such molecules (Lyster & Conway, 1999).

Molecular Structure Analysis

The determination of molecular structure, including stereochemistry and conformation, is critical for understanding the behavior of molecules like "(4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine." Główka and Kaminski (1997) described the X-ray crystallography used to establish configurations of similar diastereoisomers, providing insights into the spatial arrangement of atoms within the molecule (Główka & Kaminski, 1997).

Chemical Reactions and Properties

Chemical reactions involving isoxazoladines typically explore the reactivity of the oxazoline ring. Zhu et al. (2019) reported on the palladium-catalyzed insertion reactions of isocyanides with isoxazol-5(4H)-ones, demonstrating the molecule's potential for derivatization and functionalization (Zhu et al., 2019).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are fundamental characteristics that influence the compound's applications. The work by Brehm, Johansen, and Krogsgaard‐Larsen (1992) on isoxazol-5(4H)-ones highlighted the importance of understanding these properties for the compound's practical use (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for the compound's functionality in various applications. Osajima et al. (2009) discussed protecting group strategies for diols, which could be relevant for modifying or stabilizing specific functional groups within the "(4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine" molecule (Osajima et al., 2009).

Scientific Research Applications

Synthesis of Precursors for Stereoselective Synthesis

A practical route was developed for synthesizing partially protected pyrrolidines, which are precursors for the stereoselective synthesis of alexines, utilizing the compound as an intermediate. This work contributes to the field of organic synthesis, specifically in the generation of complex molecules with stereochemical control (Cubero et al., 2001).

Synthesis of Polyhydroxylated Pyrrolidines

The compound was used in the synthesis of new tri-orthogonally protected 2,5-dideoxy-2,5-iminohexitols from D-fructose. This illustrates its role in the synthesis of polyhydroxylated pyrrolidines, contributing to carbohydrate chemistry and offering potential applications in medicinal chemistry (Izquierdo et al., 2007).

Safety And Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . For specific safety and hazard information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the supplier.

Future Directions

The future directions for this compound would likely depend on the results of ongoing research. As it is used for research purposes , it could potentially be used in a variety of scientific studies, depending on the specific properties and activities of the compound.

properties

IUPAC Name

[(4R,5S)-3-benzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,3-oxazolidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO3Si/c1-17(2)19-21(14-23,15-25-26(6,7)20(3,4)5)22(16-24-19)13-18-11-9-8-10-12-18/h8-12,17,19,23H,13-16H2,1-7H3/t19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVONNDLHMKPQG-PZJWPPBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(N(CO1)CC2=CC=CC=C2)(CO)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1[C@@](N(CO1)CC2=CC=CC=C2)(CO)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471256
Record name (4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine

CAS RN

145452-01-3
Record name 4-Oxazolidinemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-(1-methylethyl)-3-(phenylmethyl)-, (4R-cis)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145452-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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